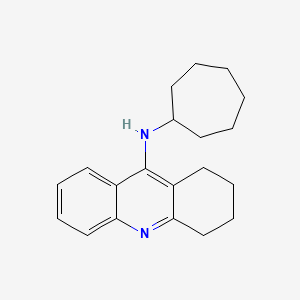
9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- is a chemical compound belonging to the class of acridines. Acridines are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a cycloheptyl group attached to the acridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- typically involves the following steps:
Cyclization: The initial step involves the cyclization of appropriate precursors to form the acridine core.
Cycloheptylation: The final step involves the attachment of the cycloheptyl group to the nitrogen atom of the amine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.
Solvent Selection: Choosing appropriate solvents like ethanol or methanol to enhance reaction efficiency.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to optimize the reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxides of the acridine ring.
Reduction Products: Reduced forms of the acridine ring.
Substitution Products: Various substituted acridines depending on the reagents used.
Scientific Research Applications
9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- has several scientific research applications:
Medicinal Chemistry: Used in the development of drugs targeting neurological disorders.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- involves:
Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes, such as acetylcholinesterase, leading to increased levels of neurotransmitters like acetylcholine.
Molecular Targets: The primary molecular targets include cholinergic receptors and enzymes involved in neurotransmitter metabolism.
Pathways Involved: The compound affects cholinergic pathways, which are crucial for cognitive functions and memory.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-9-acridinamine: Similar structure but lacks the cycloheptyl group.
9-Amino-1,2,3,4-tetrahydroacridine: Another related compound with similar biological activities.
Uniqueness
Structural Uniqueness: The presence of the cycloheptyl group distinguishes 9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- from other acridines, potentially leading to unique biological activities and applications.
Enhanced Activity: The cycloheptyl group may enhance the compound’s ability to interact with specific molecular targets, making it more effective in certain applications.
This detailed article provides a comprehensive overview of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
113106-23-3 |
|---|---|
Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-cycloheptyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C20H26N2/c1-2-4-10-15(9-3-1)21-20-16-11-5-7-13-18(16)22-19-14-8-6-12-17(19)20/h5,7,11,13,15H,1-4,6,8-10,12,14H2,(H,21,22) |
InChI Key |
VUDKJHCXXALDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=C3CCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















